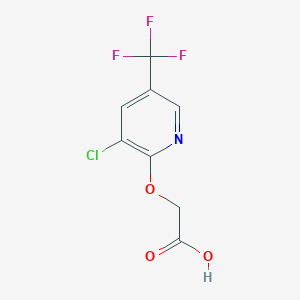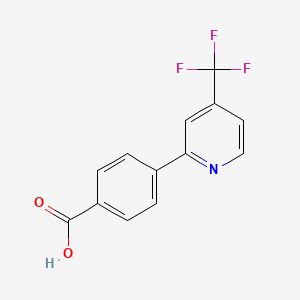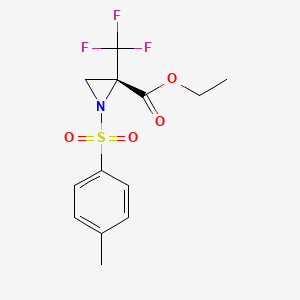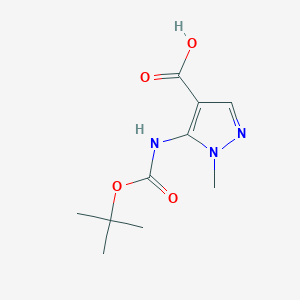
5-(叔丁氧羰基氨基)-1-甲基-1H-吡唑-4-羧酸
描述
5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
二芳基乙烯氨基酸的合成
该化合物可用于二芳基乙烯 (DAE) 氨基酸的合成 . 这些 DAE 氨基酸可以掺入到肽和肽模拟物中,它们是模拟肽的结构和功能的分子 . 这在创建光活性肽方面尤其有用,光活性肽是响应光的肽 .
光活性分子的制备
该化合物可用于制备光活性分子 . 这些分子能够响应光改变其物理或化学性质,使其在各种应用中变得有用,例如在开发光敏超分子系统中 .
智能药物的开发
该化合物可用于开发智能药物 . 通过将该化合物掺入肽分子,研究人员可以创建具有光控分子结构的药物 . 这有可能导致开发可以用光控制的新药 .
4. 光学富集氨基酸衍生物的合成 该化合物可用于合成光学富集氨基酸衍生物 . 这种方法具有高度选择性、实用性和可预测性,使其成为制备研究量级不常见或稀有氨基酸衍生物的多功能工具 .
复分解前体的制备
该化合物可用于制备复分解前体 . 例如,它已用于合成 ®-(N-叔丁氧羰基)烯丙基甘氨酸,这是一种常用且可商购的氨基酸,用于合成更复杂的人工氨基酸 .
6. 长链氨基酸的创建 该化合物可用于创建长链氨基酸 . 这些长链氨基酸已用于生成具有增加细胞通透性的截短的霉素类似物 .
作用机制
Target of Action
The primary target of the compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is the amino group in organic synthesis . This compound, also known as 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-4-carboxylic acid, is used as a protecting group for amines . The role of this compound is to protect the amino group during the synthesis process, allowing for transformations of other functional groups .
Mode of Action
The compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a tert-butyloxycarbonyl (Boc) group, which protects the amino group during the synthesis process .
Biochemical Pathways
The compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid affects the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected amino acid ionic liquids (Boc-AAILs) are used in the synthesis of peptides .
Pharmacokinetics
These Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Result of Action
The result of the action of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is the formation of a tert-butyloxycarbonyl (Boc) group that protects the amino group during the synthesis process . This allows for transformations of other functional groups . In peptide synthesis, the compound enables the formation of dipeptides in satisfactory yields .
Action Environment
The action of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid can be influenced by environmental factors such as the presence of a base such as sodium hydroxide , and the solvent used in the synthesis process . The compound is stable under various conditions, making it a versatile tool in organic synthesis .
生化分析
Biochemical Properties
5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines . This interaction is crucial for the temporary protection of amino groups, allowing for selective reactions to occur without interference from other functional groups.
Cellular Effects
The effects of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell function by protecting amino groups, which is essential for the synthesis of peptides and proteins. This protection can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that amino groups remain intact during various biochemical reactions . The compound’s role in protecting amino groups can also affect the overall stability and functionality of synthesized peptides and proteins.
Molecular Mechanism
At the molecular level, 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects through the formation of a stable tert-butoxycarbonyl group on amino groups. This process involves the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to form carbamic acid and finally decarboxylation to the amine . This mechanism ensures the temporary protection of amino groups, allowing for selective reactions to occur without interference.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid can change over time. The compound is known for its stability under various conditions, but it can degrade under strong acidic or basic conditions . Long-term studies have shown that the compound maintains its protective properties for extended periods, ensuring the stability and functionality of synthesized peptides and proteins.
Dosage Effects in Animal Models
The effects of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups without causing adverse effects. At higher dosages, there may be toxic or adverse effects, including potential interference with normal cellular processes . It is crucial to determine the optimal dosage to balance the protective effects with potential toxicity.
Metabolic Pathways
5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is involved in metabolic pathways related to amino acid and peptide synthesis. It interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines . This interaction is essential for the temporary protection of amino groups, allowing for selective reactions to occur without interference from other functional groups.
Transport and Distribution
Within cells and tissues, 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is transported and distributed through interactions with various transporters and binding proteins. These interactions ensure the compound’s localization and accumulation in specific cellular compartments, where it can exert its protective effects on amino groups .
Subcellular Localization
The subcellular localization of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively protect amino groups during peptide and protein synthesis .
属性
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-7-6(8(14)15)5-11-13(7)4/h5H,1-4H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGMHAWQLPZVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


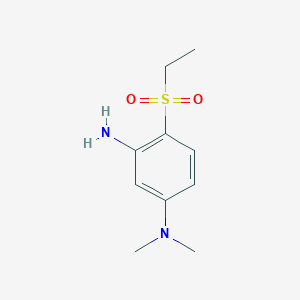

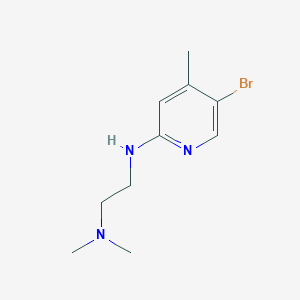

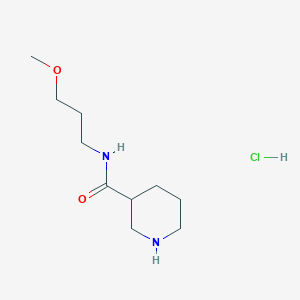
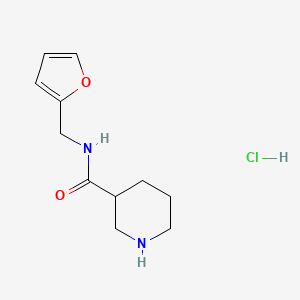
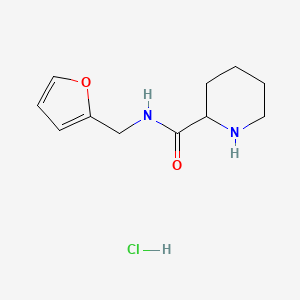
![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)
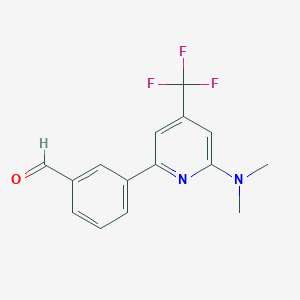
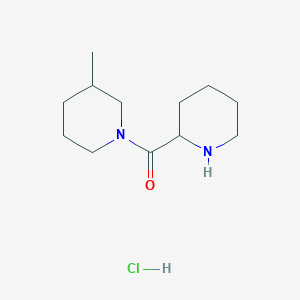
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
